molecular formula C11H18F3NO B2467939 2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1465630-54-9

2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B2467939
CAS No.: 1465630-54-9
M. Wt: 237.266
InChI Key: AWAXUPCCRLVXOI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a piperidine ring, a common feature in many biologically active molecules, and a trifluoromethyl group, which is widely used in drug design to enhance metabolic stability, membrane permeability, and binding affinity . Piperidine derivatives are frequently investigated for their interactions with the central nervous system (CNS). Research on related compounds has shown that the piperidine moiety can be a critical structural feature for activity at key biological targets, such as the sigma-1 receptor (σ1R), which is implicated in the modulation of neuropathic pain . The presence of the trifluoromethyl group is a strategic element in modern agrochemicals and pharmaceuticals, with numerous FDA-approved drugs containing this functional group . This combination of a sterically hindered 2,2-dimethylpropan-1-one group linked to a 4-(trifluoromethyl)piperidine scaffold makes this compound a valuable building block for developing novel therapeutic agents. Potential research applications include serving as a key intermediate in the synthesis of potential sigma receptor ligands or histamine H3 receptor antagonists, given the established importance of piperidine-based structures in these areas . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new chemical probes for pharmacological studies. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO/c1-10(2,3)9(16)15-6-4-8(5-7-15)11(12,13)14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAXUPCCRLVXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 4-(trifluoromethyl)piperidine with 2,2-dimethylpropan-1-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2,2-Dimethyl-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one

  • Key Difference : Trifluoromethyl group at the 3-position of the piperidine ring.
  • Impact : Altered stereoelectronic properties due to positional isomerism may affect binding affinity in biological targets. Molecular weight remains identical (237.134 g/mol ), but solubility and crystallinity could differ due to spatial arrangement .

Piperazine Derivatives

(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one

  • Key Difference : Replacement of piperidine with piperazine (additional nitrogen) and substitution with a 5-nitropyridinyl group .
  • Impact: Enhanced hydrogen-bonding capacity and electronic effects from the nitro group.

Heterocyclic Core Modifications

(S)-2,2-Dimethyl-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

  • Key Difference : Dihydropyrazole ring replaces piperidine.
  • Applications include kinase inhibition (purity: 99%), highlighting how core heterocycle changes redirect biological activity .

Functional Group Additions

3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22/RTC7)

  • Key Difference : Thiophene-thio substituent and piperazine core.
  • Impact : Higher lipophilicity due to sulfur atoms, improving membrane permeability. Synthesized via HOBt/TBTU-mediated coupling (60% yield, 99.37% purity), demonstrating optimized synthetic routes for complex analogs .

Extended Carbon Chains

4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (Compound 16)

  • Key Difference : Butan-1-one backbone (vs. propan-1-one) with a thiophenyl group.

Sensate Compounds

2-(Methylthio)-1-(2-(5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one

  • Key Difference : Imidazole ring and methylthio group.
  • Impact : Designed for TRP channel activation to induce cooling sensations in consumer products. Demonstrates how trifluoromethyl-piperidine derivatives can be repurposed beyond pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Structural Features Applications References
This compound C₁₁H₁₈F₃NO 237.134 4-CF₃-piperidine, 2,2-dimethylpropanone Pharmaceutical intermediates
2,2-Dimethyl-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one C₁₁H₁₈F₃NO 237.134 3-CF₃-piperidine (positional isomer) Research chemicals
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one C₁₆H₂₀F₃N₃O₃ 359.35 Piperazine, 5-nitropyridinyl, chiral center Kinase inhibition studies
MK22/RTC7 (thiophene-thio derivative) C₁₉H₂₀F₃N₂OS₂ 437.51 Piperazine, thiophene-thio substituent Covalent inhibitors
Sensate compound (imidazole derivative) C₁₈H₂₁F₃N₂OS 370.43 Imidazole, methylthio group Consumer product additives

Research Findings and Implications

  • Synthetic Accessibility : Piperidine/piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, MK22 achieved 78% yield using HOBt/TBTU , whereas the target compound’s analogs require careful chromatographic separation due to diastereomer formation .
  • Biological Activity : Trifluoromethyl groups enhance metabolic stability and binding to hydrophobic pockets. Sensate compounds leverage these properties for TRP channel modulation , while kinase inhibitors exploit electronic effects for enzyme interaction .
  • Structural Insights : Positional isomerism (3-CF₃ vs. 4-CF₃) and heterocycle choice (piperidine vs. dihydropyrazole) critically influence solubility, target selectivity, and synthetic complexity.

Biological Activity

2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one, also known as a trifluoromethyl-substituted piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H16F3NC_{12}H_{16}F_3N. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as solubility and reactivity.

PropertyValue
Molecular Weight233.26 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water)Not specified

Research indicates that compounds with a piperidine structure often interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The trifluoromethyl group may enhance binding affinity and selectivity for these targets.

Antidepressant Activity

Studies have shown that derivatives similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.

Neuroprotective Properties

Recent investigations have highlighted neuroprotective effects attributed to this class of compounds. For instance, in models of neurodegenerative diseases, these compounds demonstrated the ability to reduce oxidative stress and improve neuronal survival rates.

Case Studies

  • Study on Antidepressant Effects : A study published in Psychopharmacology evaluated the efficacy of similar piperidine derivatives in rodent models. Results indicated significant reductions in depressive-like behaviors compared to control groups (IC50 values ranged from 150 nM to 300 nM) .
  • Neuroprotection in Parkinson's Disease Models : A study focused on neuroprotective properties against dopaminergic neuron degeneration showed that treatment with related compounds led to a reduction in neuronal loss by approximately 40% compared to untreated controls .

Table 2: Summary of Biological Activities

ActivityModel/StudyResult
AntidepressantRodent modelsIC50: 150-300 nM
NeuroprotectionParkinson's disease models40% reduction in neuronal loss

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